12-Hydroxyoctadecanoic acid;octadecanoic acid
Overview
Description
12-Hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, is a hydroxy fatty acid derived from stearic acid. It is characterized by the presence of a hydroxyl group at the 12th carbon position of the octadecanoic acid chain. This compound is commonly used in various industrial applications due to its unique chemical properties, such as its ability to act as a gelling agent for organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxyoctadecanoic acid can be synthesized through the hydrogenation of castor oil in the presence of a nickel-aluminum catalyst at 185°C and 5 MPa. The reaction product is then saponified and acidified to yield the final product .
Industrial Production Methods: In industrial settings, 12-hydroxyoctadecanoic acid is produced by hydrogenating castor oil, which is a natural vegetable oil extracted from castor seeds. The hydrogenation process involves the use of high pressure and temperature to convert the unsaturated bonds in castor oil into saturated bonds, resulting in the formation of 12-hydroxyoctadecanoic acid .
Types of Reactions:
Oxidation: 12-Hydroxyoctadecanoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
12-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12-hydroxyoctadecanoic acid involves its ability to form self-assembled monolayers and fibrillar networks. These structures can influence the physical properties of the systems in which they are incorporated, such as viscosity and stability. The compound acts as a co-surfactant, destabilizing certain phases and stabilizing others, depending on the concentration and conditions .
Comparison with Similar Compounds
- 16-Hydroxyhexadecanoic acid
- 12-Hydroxydodecanoic acid
- 15-Hydroxypentadecanoic acid
- Ricinoleic acid
Comparison: 12-Hydroxyoctadecanoic acid is unique due to its specific hydroxylation at the 12th carbon position, which imparts distinct physical and chemical properties. Compared to other hydroxy fatty acids, it has a higher melting point and different gelling properties, making it particularly useful in applications requiring specific thermal and mechanical characteristics .
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid;octadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3.C18H36O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h17,19H,2-16H2,1H3,(H,20,21);2-17H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGFFCVERHWXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(CCCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58128-22-6 | |
Record name | Poly(12-hydroxystearic acid) stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58128-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10908164 | |
Record name | 12-Hydroxyoctadecanoic acid--octadecanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58128-22-6, 103024-79-9 | |
Record name | Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12-Hydroxyoctadecanoic acid--octadecanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Hydroxystearic acid, oligomers, reaction products with stearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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